molecular formula C12H12N2 B1421971 2-(7-ethyl-1H-indol-3-yl)acetonitrile CAS No. 68234-62-8

2-(7-ethyl-1H-indol-3-yl)acetonitrile

Cat. No.: B1421971
CAS No.: 68234-62-8
M. Wt: 184.24 g/mol
InChI Key: ISFLKAMEECHDAV-UHFFFAOYSA-N
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Description

2-(7-ethyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring substituted with an ethyl group at the 7th position and an acetonitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-ethyl-1H-indol-3-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 7-ethylindole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(7-ethyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(7-ethyl-1H-indol-3-yl)acetonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-ethyl-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the acetonitrile group on the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLKAMEECHDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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